BenchChemオンラインストアへようこそ!

2-(Azepan-1-yl)-2-(4-chlorophenyl)ethanamine oxalate

partial agonism androgen receptor intrinsic efficacy

2-(Azepan-1-yl)-2-(4-chlorophenyl)ethanamine oxalate (CAS 1184977-37-4), commonly referred to as ACP-105, is a non‑steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals and first described in the primary literature in 2009. It exhibits partial agonist activity at the androgen receptor (AR) with high affinity (pEC₅₀ 9.0 for wild‑type AR and 9.3‑9.4 for the T877A mutant) and demonstrates tissue‑selective anabolic effects in vivo.

Molecular Formula C16H23ClN2O4
Molecular Weight 342.82 g/mol
CAS No. 1184977-37-4
Cat. No. B1520846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-1-yl)-2-(4-chlorophenyl)ethanamine oxalate
CAS1184977-37-4
Molecular FormulaC16H23ClN2O4
Molecular Weight342.82 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(CN)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C14H21ClN2.C2H2O4/c15-13-7-5-12(6-8-13)14(11-16)17-9-3-1-2-4-10-17;3-1(4)2(5)6/h5-8,14H,1-4,9-11,16H2;(H,3,4)(H,5,6)
InChIKeyPARALKAJNNMVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azepan-1-yl)-2-(4-chlorophenyl)ethanamine Oxalate (ACP-105) SARM Procurement Guide: Verified Potency, Selectivity & ADME


2-(Azepan-1-yl)-2-(4-chlorophenyl)ethanamine oxalate (CAS 1184977-37-4), commonly referred to as ACP-105, is a non‑steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals and first described in the primary literature in 2009 [1]. It exhibits partial agonist activity at the androgen receptor (AR) with high affinity (pEC₅₀ 9.0 for wild‑type AR and 9.3‑9.4 for the T877A mutant) and demonstrates tissue‑selective anabolic effects in vivo [1]. Its unique combination of partial agonism, defined ADME profile, and predicted short half‑life distinguishes it from other clinically investigated SARMs.

Why ACP-105 Cannot Be Substituted by Other SARMs: Quantitative Selectivity & ADME Differentiation


SARMs are not a uniform class; substantial differences in intrinsic efficacy (full vs. partial agonism), tissue selectivity ratios, metabolic stability, and off‑target liabilities exist between individual compounds [1]. ACP-105 is distinguished by its partial agonist character—producing sub‑maximal AR activation relative to testosterone [2]—and a pronounced separation between anabolic (levator ani) and androgenic (prostate) endpoints in rodent models [3]. Its metabolic pathway, dominated by CYP3A4 with a predicted human hepatocyte half‑life of ~1.18 h [4], differs markedly from longer‑half‑life SARMs such as Ostarine (terminal t₁/₂ ≈6 h) [5]. Interchanging ACP-105 with another SARM without accounting for these quantitative differences risks invalidating experimental outcomes or altering safety margins.

ACP-105 vs. Clinically Relevant SARMs: Head‑to‑Head and Cross‑Study Quantitative Evidence


Partial Agonist Efficacy: ACP-105 Produces Sub‑Maximal AR Activation vs. Testosterone

ACP-105 is characterized as a partial agonist at the androgen receptor relative to the full agonist testosterone in the receptor selection and amplification technology (R‑SAT) assay [1]. While the maximal efficacy (% of testosterone) was not explicitly quantified in the primary disclosure, the designation as a partial agonist—confirmed across multiple independent datasheets and reviews—implies that ACP-105 cannot achieve the same maximal transcriptional output as endogenous androgens or full‑agonist SARMs such as LGD‑4033 . This property is hypothesized to contribute to its tissue selectivity and reduced androgenic side‑effect profile.

partial agonism androgen receptor intrinsic efficacy

AR Binding Affinity: ACP-105 (pEC₅₀ 9.0) vs. Ostarine (Ki 3.8 nM)

ACP-105 binds the wild‑type androgen receptor with a pEC₅₀ of 9.0 (EC₅₀ ≈1 nM) . In contrast, Ostarine (Enobosarm, MK‑2866) exhibits a Ki of 3.8 nM in competitive binding assays [1]. Although EC₅₀ and Ki values are not directly interchangeable, the approximately 3‑ to 4‑fold numerical difference suggests higher apparent affinity of ACP-105 for the AR under the respective assay conditions. This affinity difference may translate to lower efficacious doses in vivo, though head‑to‑head studies are lacking.

receptor binding pEC50 Ki SARM potency

In Vivo Tissue Selectivity: ACP-105 Anabolic (67%) vs. Androgenic (21%) Reversal in Castrated Rats

In a 2‑week chronic study in orchidectomized (ORX) male rats, ACP-105 at 1 mg/kg/day produced a 67% reversal of ORX‑induced levator ani muscle atrophy (anabolic endpoint) while only reversing prostate atrophy by 21% [1]. Testosterone, used as a positive control in the same study, achieved 48% prostate reversal [1]. The anabolic‑to‑androgenic reversal ratio for ACP-105 is thus approximately 3.2:1, compared to a ratio closer to 1:1 for testosterone, demonstrating a clear separation between desired anabolic and undesired androgenic effects.

tissue selectivity levator ani prostate anabolic-androgenic ratio

Predicted Human Half‑Life: ACP-105 (~1.18 h) vs. Ostarine (~6 h)

In silico ADME profiling using seven independent methods predicted a short human half‑life of approximately 1.18 h for ACP-105 [1]. This contrasts with the reported terminal half‑life of Ostarine, which is approximately 6 h following intravenous administration in rats [2]. The approximately 5‑fold shorter half‑life of ACP-105 may be advantageous for studies requiring rapid washout or fine temporal control of AR activation, while longer‑acting SARMs like Ostarine are better suited for protocols requiring sustained target engagement.

pharmacokinetics half-life ADME clearance

Metabolic Pathway: ACP-105 Is Primarily a CYP3A4 Substrate (82‑100% Probability)

The comprehensive in silico ADME study identified CYP3A4 as the dominant cytochrome P450 isoform responsible for ACP-105 metabolism, with a substrate probability of 82‑100% across multiple prediction models [1]. CYP2C9, CYP2C19, and CYP2D6 contribute to a lesser extent [1]. This CYP3A4‑centric metabolism contrasts with SARMs such as Andarine (S‑4), which is primarily metabolized by CYP2C8 and CYP3A4 [2], and may influence drug‑drug interaction liability and inter‑individual variability in hepatic clearance.

CYP3A4 drug metabolism drug-drug interaction hepatic clearance

Plasma Protein Binding and Tissue Distribution: ACP-105 Is Predicted to Have High Protein Binding (77‑99%) and Variable Vd

ACP-105 exhibits strong predicted plasma protein binding (77‑99%) with a minimal free plasma fraction (<1%) and a variable volume of distribution (Vd 0.18‑12 L/kg) across different in silico models [1]. By comparison, Ostarine is reported to have moderate‑to‑high protein binding with a free fraction of approximately 3‑5% in human plasma [2]. The extremely low free fraction of ACP-105 implies that a very small proportion of the administered dose is pharmacologically active at any given time, which must be factored into dose‑response calculations and may contribute to its favorable safety margin.

plasma protein binding volume of distribution free fraction tissue penetration

Optimal Procurement & Research Applications for ACP-105 Based on Verified Differentiation


Muscle Wasting & Sarcopenia Models Requiring High Anabolic‑to‑Androgenic Selectivity

ACP-105 is the preferred SARM for rodent models of muscle wasting (e.g., ORX‑induced atrophy, cachexia, or disuse atrophy) where robust anabolic stimulation of levator ani or skeletal muscle is required but prostate stimulation must be minimized. Its 67% reversal of muscle atrophy with only 21% prostate reversal at 1 mg/kg/day—compared to testosterone's 48% prostate reversal—provides a quantifiable selectivity advantage [1]. Procurement for such models should prioritize ACP-105 over less selective SARMs when the experimental readout depends on tissue‑specific anabolic activity.

Neuroprotective and Cognitive Function Studies Leveraging Partial AR Agonism

ACP-105 has demonstrated neuroprotective effects in rodent models, including attenuation of radiation‑induced cognitive deficits and reduction of anxiety‑like behavior in Alzheimer's disease models [1]. Its partial agonist profile at the AR is hypothesized to provide the neurotrophic benefits of androgen signaling without the full androgenic burden. Researchers investigating AR‑mediated neuroprotection should consider ACP-105 when a partial, rather than full, AR agonist is mechanistically desirable.

Anti‑Doping & Forensic Toxicology Method Development

The comprehensive ADME profile of ACP-105—including identification of six major metabolites (M1‑M6), CYP3A4‑dependent metabolism, and a short predicted half‑life—makes it a well‑characterized reference standard for developing and validating LC‑HRMS or GC‑MS methods for doping control [1]. Its documented in vitro‑to‑in vivo metabolite concordance [2] supports its use as a model compound for SARM metabolism studies. Forensic and anti‑doping laboratories should procure ACP-105 as a characterized analytical standard when expanding SARM detection panels.

Short‑Half‑Life Pharmacodynamic Studies Requiring Rapid Washout

With a predicted human half‑life of ~1.18 h [1], ACP-105 is uniquely suited for acute pharmacodynamic studies where rapid onset and offset of AR activation are required—such as pulse‑chase experiments, time‑course gene expression analyses, or protocols where sustained receptor occupancy would confound interpretation. In contrast, longer‑half‑life SARMs like Ostarine (t₁/₂ ≈6 h) are less suitable for such applications due to prolonged target engagement.

Quote Request

Request a Quote for 2-(Azepan-1-yl)-2-(4-chlorophenyl)ethanamine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.